molecular formula C9H8ClFO3 B6303865 Methyl 3-chloro-2-fluoro-4-methoxybenzoate CAS No. 2121309-20-2

Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Cat. No.: B6303865
CAS No.: 2121309-20-2
M. Wt: 218.61 g/mol
InChI Key: UTTGXXFRPNJLAY-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-fluoro-4-methoxybenzoate ( 2121309-20-2) is a fluorinated benzoate ester with a molecular weight of 218.61 . It is classified as an organo-fluorine compound and is identified by the MDL number MFCD30737493 . This solid compound serves as a versatile building block in organic synthesis and materials science research. Its molecular structure, featuring chloro, fluoro, and methoxy substituents on a benzoate ring system, makes it a valuable intermediate for constructing more complex molecules. Similar multi-substituted benzoate derivatives are frequently employed as key precursors in sophisticated synthetic pathways, such as the development of pharmaceutical compounds and the synthesis of advanced functional materials . For instance, structurally related esters are utilized in the synthesis of active pharmaceutical ingredients (APIs) and as core structures in the development of photoluminescent azobenzene dyes for potential use in optical storage and photonic applications . The specific pattern of substituents on the aromatic ring allows for selective chemical transformations, enabling researchers to explore novel chemical spaces. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-2-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-6-4-3-5(9(12)14-2)8(11)7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTGXXFRPNJLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Chloro 2 Fluoro 4 Methoxybenzoate and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally breaking down the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves identifying key bonds that can be disconnected, corresponding to reliable chemical reactions.

Disconnection at the Ester Linkage

The most logical initial disconnection in Methyl 3-chloro-2-fluoro-4-methoxybenzoate is at the ester linkage. This C-O bond cleavage points back to the corresponding carboxylic acid, 3-chloro-2-fluoro-4-methoxybenzoic acid, and methanol (B129727). lkouniv.ac.in This is a standard and highly effective retrosynthetic step, as the formation of esters from carboxylic acids and alcohols is a well-established and generally high-yielding transformation.

Retrosynthetic Step 1: Ester Disconnection

Target MoleculePrecursors
This compound3-chloro-2-fluoro-4-methoxybenzoic acid + Methanol

Halogenation Strategy on Aromatic Precursors

The next stage of the retrosynthetic analysis focuses on the substituted benzoic acid precursor, 3-chloro-2-fluoro-4-methoxybenzoic acid. The strategic disconnection of the halogen substituents is crucial. The directing effects of the existing functional groups on the aromatic ring heavily influence the order of halogen introduction.

A plausible strategy involves the retrosynthesis of the chloro and fluoro groups. Given the directing effects of the methoxy (B1213986) and carboxylic acid groups, a logical approach would be to introduce the halogens at specific stages of the synthesis. For instance, one could envision a precursor such as a fluorinated methoxybenzoic acid, which is then chlorinated. The synthesis of related compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid often involves a sequence of nitration, esterification, reduction, diazotization, and hydrolysis, highlighting the multi-step nature of synthesizing such complex aromatic systems. researchgate.net The synthesis of 3-chloro-2-fluorobenzoic acid itself is a key transformation, often serving as a building block for more complex molecules. ossila.comchemicalbook.comsigmaaldrich.com

Introduction of Methoxy Group

The methoxy group is a common feature in many bioactive molecules and its introduction is a key consideration in the retrosynthetic plan. nih.govnih.gov In the context of this compound, the methoxy group can be envisioned as being introduced via several methods. One common strategy is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a poly-halogenated aromatic ring, with methoxide (B1231860). acgpubs.orgwikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, such as fluorine and chlorine, on the aromatic ring can facilitate this type of reaction. masterorganicchemistry.com

Another approach is the methylation of a corresponding hydroxy-substituted benzoic acid derivative. The synthesis of gefitinib (B1684475), for example, starts from methyl 3-hydroxy-4-methoxybenzoate, which undergoes a series of transformations including alkylation and nitration. nih.govnih.gov This highlights the utility of starting with a pre-existing methoxy or hydroxy group and building the rest of the molecule around it. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline further illustrates the use of methoxy-substituted starting materials in the preparation of complex heterocyclic systems. researchgate.net

Forward Synthesis Pathways

The forward synthesis translates the retrosynthetic plan into a practical laboratory procedure. This involves the sequential formation of bonds to construct the target molecule from readily available starting materials.

Esterification Reactions for Methyl Benzoate (B1203000) Formation

The final step in the synthesis of this compound is typically the esterification of the corresponding carboxylic acid, 3-chloro-2-fluoro-4-methoxybenzoic acid.

The most common and direct method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). operachem.comyoutube.comyoutube.com This is an equilibrium-driven reaction, and using a large excess of methanol helps to shift the equilibrium towards the product side, ensuring a high yield of the desired methyl ester. tcu.edu

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the methyl ester. youtube.com

The efficiency of Fischer esterification can be influenced by the nature of the substituents on the benzoic acid. Both electron-donating and electron-withdrawing groups on the aromatic ring can affect the reaction rate. However, studies have shown that with appropriate catalysts and reaction conditions, even sterically hindered or electronically diverse benzoic acids can be esterified with good to excellent yields. ijstr.orgepa.govrsc.orgnih.gov

Table 1: Research Findings on Acid-Catalyzed Esterification of Substituted Benzoic Acids with Methanol

CatalystReaction ConditionsSubstrate ScopeYield (%)Reference
Modified Montmorillonite K10Solvent-free, reflux, 5 hoursBenzoic acids with electron-donating and -withdrawing groupsHigh ijstr.orgepa.gov
Toluene-p-sulphonic acidToluene, various temperaturesOrtho-substituted benzoic acidsRate coefficients determined rsc.org
Supported Iron Oxide Nanoparticles60 °CBenzoic acid and derivativesUp to 99% nih.gov
Sulfuric AcidExcess methanol, 65 °CBenzoic acid90% operachem.com
Brønsted acidic ionic liquids70 °C, 16 hoursBenzoic acidGood researchgate.net
Reactions Involving Acyl Chlorides or Anhydrides

A primary and efficient method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-chloro-2-fluoro-4-methoxybenzoic acid. This transformation is commonly achieved by first converting the carboxylic acid into a more reactive acyl chloride or anhydride (B1165640) intermediate.

The conversion of the carboxylic acid to the acyl chloride is frequently accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comchemicalbook.com For instance, 3-chloro-4-fluorobenzoic acid can be treated with thionyl chloride, often in the presence of a catalytic amount of a base like pyridine (B92270), to yield the corresponding 3-chloro-4-fluorobenzoyl chloride. google.com Similarly, various aryl acids can be converted to their respective acyl chlorides using oxalyl chloride and a catalytic amount of dimethylformamide (DMF) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). chemicalbook.com Once formed, the highly reactive acyl chloride is not typically isolated but is reacted in situ with an alcohol. In this case, methanol (CH₃OH) is added, which attacks the electrophilic carbonyl carbon of the acyl chloride. This is an exothermic reaction that proceeds via a nucleophilic acyl substitution mechanism. youtube.com Following the addition, a base, often pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the final ester product. youtube.com

This two-step, one-pot approach is advantageous as it avoids the often harsh conditions required for direct acid-catalyzed esterification and generally results in high yields of the desired ester.

Halogenation Processes (Chlorination and Fluorination) on Aromatic Rings

The precise installation of chlorine and fluorine atoms onto the aromatic ring is critical for the synthesis of the target molecule. This is achieved through carefully selected halogenation reactions, where the regioselectivity is governed by the directing effects of the substituents already present on the ring.

Electrophilic aromatic halogenation is a cornerstone of arene functionalization. In the context of synthesizing this compound, a potential pathway involves the chlorination of a precursor such as methyl 2-fluoro-4-methoxybenzoate. The existing substituents on the aromatic ring—the fluorine, methoxy, and methyl ester groups—dictate the position of the incoming chloro group. The methoxy group is a powerful activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The ester group is a deactivating, meta-directing group. The combined influence of these groups directs the incoming electrophile. For the synthesis of 3-chloro-4-fluorobenzoyl chloride from 4-fluorobenzoyl chloride, a chlorination catalyst is required to facilitate the reaction. google.com

Achieving the specific 3-chloro-2-fluoro-4-methoxy substitution pattern requires precise control over the reaction sequence and conditions. The directing effects of the substituents are paramount. Starting from a precursor like 4-methoxyphenylacetic acid, nitration followed by other transformations can be a route. In a different example, the synthesis of gefitinib involves the alkylation of methyl 3-hydroxy-4-methoxybenzoate, followed by nitration. mdpi.com The nitro group is then reduced to an amine, which can be further functionalized. This highlights how the strategic introduction and modification of functional groups can be used to achieve a desired substitution pattern. The synthesis of related compounds, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, also demonstrates the importance of a controlled, multi-step sequence involving nitration, esterification, reduction, and diazotization to achieve the desired regiochemistry. researchgate.net

Introducing a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. byjus.com Therefore, specialized reagents and methods are employed. One of the most classic and reliable methods is the Balz-Schiemann reaction. byjus.comwikipedia.orgorganic-chemistry.org This reaction involves the conversion of a primary aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride (B91410). byjus.comwikipedia.org This method is particularly useful for producing derivatives like 4-fluorobenzoic acid. byjus.com

Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), which can improve yields for certain substrates. byjus.comwikipedia.org Modern approaches also focus on continuous flow protocols, which avoid the isolation of potentially unstable diazonium salts, enhancing the safety and scalability of the process. nih.govresearchgate.net Other fluorination techniques include nucleophilic aromatic substitution (SNAr) on a suitably activated ring or using electrophilic fluorinating agents like Selectfluor®. researchgate.net

Methoxy Group Introduction and Derivatization

The methoxy group is a key feature of the target molecule, and its introduction is typically accomplished through the alkylation of a corresponding phenolic precursor.

The Williamson ether synthesis is the most common and versatile method for preparing ethers, including the methoxy group on an aromatic ring. masterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) (a hydroxyl group attached to an aromatic ring) to form a more nucleophilic phenoxide ion. This is typically achieved using a base such as potassium carbonate or sodium hydride. mdpi.com

The resulting phenoxide ion then acts as a nucleophile, attacking a methylating agent like methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), or a methyl sulfonate. This occurs via an SN2 mechanism, where the phenoxide displaces the leaving group (e.g., iodide) on the methylating agent to form the methyl ether. masterorganicchemistry.com For example, a synthetic route to gefitinib starts with the alkylation of methyl 3-hydroxy-4-methoxybenzoate using 1-bromo-3-chloropropane (B140262) and potassium carbonate in DMF. mdpi.com This general principle is widely applicable for the methylation of various phenolic precursors to install a methoxy group.

Data Tables

Table 1: Reagents in Acyl Chloride Formation

Carboxylic Acid Precursor Reagent Catalyst Product
3-Chloro-4-fluorobenzoic acid Thionyl chloride Pyridine (catalytic) 3-Chloro-4-fluorobenzoyl chloride

Table 2: Balz-Schiemann Reaction Components

Reactant Key Reagents Intermediate Product
Primary Aromatic Amine 1. NaNO₂, HBF₄ Diazonium tetrafluoroborate salt Aryl Fluoride
Primary Aromatic Amine 2. NaNO₂, HF Diazonium fluoride salt Aryl Fluoride

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic Aromatic Substitution (SNAr) represents a critical class of reactions in organic chemistry for the synthesis of substituted aromatic compounds. In this reaction, a nucleophile displaces a suitable leaving group, typically a halide, on an aromatic ring. wikipedia.orgwikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a mechanism that is facilitated by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgbyjus.com The reaction generally follows a two-step addition-elimination pathway. pressbooks.pubchemistrysteps.com In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The aromaticity of the ring is temporarily disrupted in this stage. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub This SNAr mechanism is distinct from SN1 and SN2 reactions, as it occurs on an sp² hybridized carbon atom of the aromatic ring. wikipedia.org

The efficiency and viability of the SNAr reaction are heavily dependent on three primary factors: the nature of the leaving group, the reactivity of the nucleophile, and the electronic properties of the substituents on the aromatic ring. chemistrysteps.com For the synthesis of complex molecules like this compound and its derivatives, SNAr strategies are invaluable for introducing a variety of functional groups onto the substituted benzene (B151609) core.

Activation by Electron-Withdrawing Groups for SNAr

The presence of strong electron-withdrawing groups (EWGs) is paramount for the activation of an aromatic ring towards nucleophilic attack. wikipedia.orgbyjus.com These groups function by decreasing the electron density of the ring, making it more electrophilic and thus more susceptible to reaction with a nucleophile. chemistrysteps.com Furthermore, EWGs stabilize the negatively charged Meisenheimer complex formed during the reaction, which is the rate-determining step. wikipedia.org This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the EWG through resonance. byjus.compressbooks.pubyoutube.com If the EWG is in the meta position, this resonance stabilization is not possible, and any stabilizing effect is primarily due to the weaker inductive effect. byjus.com

Commonly employed activating groups include nitro (-NO₂), cyano (-CN), and acyl groups (-COR). wikipedia.orgchemistrysteps.com In the context of this compound, the ester group (methyl carboxylate, -COOCH₃) acts as a moderate electron-withdrawing group, contributing to the activation of the ring. The greater the number of electron-withdrawing substituents, the more readily the nucleophilic aromatic substitution occurs, often allowing for milder reaction conditions. pressbooks.pub The fluorine substituent itself, being highly electronegative, also contributes significantly to the activation of the ring toward nucleophilic attack. acgpubs.org

Activating GroupPosition Relative to Leaving GroupEffect on SNAr Rate
Nitro (-NO₂)Ortho, ParaStrong Activation wikipedia.orgbyjus.com
Cyano (-CN)Ortho, ParaStrong Activation wikipedia.org
Acyl (-COR)Ortho, ParaStrong Activation wikipedia.org
Methyl Carboxylate (-COOCH₃)Ortho, ParaModerate Activation
Fluoro (-F)Ortho, ParaActivation acgpubs.org
Halogen Displacement by Nucleophiles

In SNAr reactions, a good leaving group is required to be displaced by the incoming nucleophile. Halogens are common leaving groups. Contrary to SN1/SN2 reactions, the reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. chemistrysteps.com The rate-determining step is the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. wikipedia.orgacgpubs.org

The synthesis of derivatives of this compound can leverage the displacement of its halogen atoms. The fluorine at the C2 position is particularly activated for displacement due to its inherent reactivity in SNAr and its position relative to the electron-withdrawing ester group. Various nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halogens. chemistrysteps.com For example, reacting a fluorinated aromatic compound with a nucleophile like an amine or an alcohol in the presence of a base can lead to the substitution of the fluorine atom. orgsyn.org Studies on fluorinated benzoic acids have shown that the fluoro group can be displaced by organolithium and Grignard reagents. researchgate.net Similarly, research has demonstrated that in di- and tri-fluorine-substituted benzaldehydes, a fluorine atom at the para position can be readily substituted by a methoxy group in the presence of methanol as a solvent. acgpubs.org

NucleophileReagents/ConditionsProduct Type
Amines (R-NH₂)Base, HeatSubstituted Anilines
Alcohols (R-OH)Base (e.g., NaH), HeatAryl Ethers
Thiols (R-SH)Base, HeatThioethers
Organolithium (R-Li)THF, Low TemperatureAlkyl/Aryl Substituted Aromatics researchgate.net
Grignard Reagents (R-MgX)THFAlkyl/Aryl Substituted Aromatics researchgate.net

Functional Group Interconversions and Transformations

Functional group interconversions are essential synthetic tools that allow for the modification of substituents on an aromatic ring after the core structure has been assembled. These transformations provide access to a wider range of derivatives from a common intermediate.

Nitration and Subsequent Reduction of Aromatic Rings

Once introduced, the nitro group can be readily reduced to an amino (-NH₂) group, which is a versatile functional group for further synthetic elaborations. youtube.com This two-step sequence of nitration followed by reduction is a common and effective method for synthesizing aromatic amines (anilines). youtube.comnih.gov Common reagents for the reduction of an aromatic nitro group include:

Catalytic hydrogenation (H₂ gas with a metal catalyst like Pd, Pt, or Ni). youtube.comlibretexts.org

Metals in acidic solution, such as iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl). youtube.com

A reported synthesis of gefitinib, a complex pharmaceutical, illustrates this strategy starting from a substituted methyl benzoate. The process involves nitration of the benzene ring, followed by reduction of the resulting nitro group to an amine using powdered iron in acetic acid. mdpi.com Similarly, other synthetic routes for quinazoline (B50416) derivatives start with a substituted benzoic acid, which undergoes nitration and subsequent nitro group reduction to form a key 2-amino-benzoate intermediate. google.com

ReactionReagentsIntermediate/Product
NitrationHNO₃, H₂SO₄Nitroaromatic Compound youtube.com
ReductionH₂ / Pd-CAromatic Amine youtube.com
ReductionFe / Acetic AcidAromatic Amine youtube.commdpi.com
ReductionSn / HClAromatic Amine
Oxidation and Reduction of Adjacent Functional Groups

The functional groups attached to the aromatic ring or in its side chains can be modified through oxidation and reduction reactions. One of the most common transformations is the oxidation of an alkyl side-chain on a benzene ring to a carboxylic acid group (-COOH). libretexts.orgjove.com This reaction is typically carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating. jove.com A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the ring). libretexts.orgjove.com If the benzylic position is fully substituted, as in tert-butylbenzene, this oxidation does not occur. jove.com This method is useful for preparing substituted benzoic acids from corresponding alkylbenzenes. libretexts.org

Reduction reactions can also be applied to substituents. For instance, carbonyl groups in acyl substituents introduced via Friedel-Crafts acylation can be reduced to alkyl groups using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. ucr.edu This allows for the synthesis of straight-chain alkylbenzenes that cannot be made directly by Friedel-Crafts alkylation due to carbocation rearrangements. libretexts.org

Cross-Coupling Reactions for Aromatic Functionalization

The presence of a chlorine atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are pivotal for introducing further molecular complexity and creating derivatives with diverse functionalities.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound tcichemicals.com. For a substrate like this compound, the carbon-chlorine bond serves as the electrophilic site for the coupling reaction.

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. This cycle consists of three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl) of the aromatic ring, forming a palladium(II) complex.

Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Given the presence of both chloro and fluoro substituents, the Suzuki-Miyaura reaction is expected to be selective for the C-Cl bond, as the C-F bond is generally much less reactive in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in oxidative addition typically follows the order I > Br > OTf > Cl >> F.

Reaction Condition Optimization and Yield Enhancement

The success and efficiency of Suzuki-Miyaura coupling reactions involving aryl chlorides are highly dependent on the careful optimization of several reaction parameters researchgate.net.

Solvent Effects on Reaction Outcomes

Solvent SystemTypical Observations
Toluene/WaterA common biphasic system that often provides good yields.
Dioxane/WaterFrequently used and known to be effective for a wide range of substrates.
Tetrahydrofuran (B95107) (THF)/WaterAnother effective solvent system, particularly at room temperature for some reactive substrates.
Dimethylformamide (DMF)A polar aprotic solvent that can be effective but may lead to side reactions at high temperatures.

For the coupling of aryl chlorides, solvent systems like dioxane/water or toluene/water are often preferred as they balance the requirements of dissolving both the organic substrate and the inorganic base.

Temperature and Pressure Influence

Temperature is a critical parameter in Suzuki-Miyaura couplings, especially for less reactive substrates like aryl chlorides.

Temperature : Higher temperatures are generally required to promote the oxidative addition of the palladium catalyst to the C-Cl bond. Typical reaction temperatures range from 80 °C to 120 °C. However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions. Optimization studies are crucial to find the optimal temperature that maximizes the yield of the desired product while minimizing degradation google.com.

Pressure : For most standard Suzuki-Miyaura reactions conducted in glassware, the reaction is run at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. In some industrial applications or when using volatile reactants, the reaction might be conducted in a sealed reactor under elevated pressure, which can also influence reaction rates and outcomes google.com.

Stoichiometric Ratio Effects

The relative amounts of the reactants play a crucial role in driving the reaction to completion and minimizing side products.

ReactantStoichiometric ConsiderationRationale
Organoboron Reagent Typically used in a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the aryl halide.This ensures the complete consumption of the often more valuable aryl halide and compensates for any potential decomposition of the boronic acid.
Base Generally used in a significant excess (e.g., 2 to 4 equivalents).The base is essential for the transmetalation step and to neutralize any acidic byproducts. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
Palladium Catalyst Used in catalytic amounts, typically ranging from 0.1 to 5 mol%.Higher catalyst loadings may be necessary for challenging substrates, but lower loadings are desirable for cost and environmental reasons.

Catalytic Systems in the Synthesis of this compound

The choice of the catalytic system, comprising a palladium source and a ligand, is arguably the most critical factor for the successful Suzuki-Miyaura coupling of aryl chlorides. The electronic and steric properties of the ligand are paramount in facilitating the challenging oxidative addition step.

For aryl chlorides, traditional palladium catalysts like Pd(PPh₃)₄ are often ineffective. The development of bulky, electron-rich phosphine (B1218219) ligands has been a major breakthrough in this area.

Table of Catalytic Systems for Aryl Chloride Coupling

Catalyst/Precatalyst Ligand Typical Substrates Key Features
Pd(OAc)₂ / Pd₂(dba)₃ Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) A wide range of aryl and heteroaryl chlorides. These dialkylbiaryl phosphine ligands are highly effective due to their bulk and electron-donating nature, which promotes the formation of the active monoligated Pd(0) species.
Pd(OAc)₂ cataCXium® A Aryl chlorides, including those with electron-donating groups. A di-adamantylalkylphosphine ligand that provides high activity and stability.
[Pd(allyl)Cl]₂ Triphenylphosphine (PPh₃) Generally limited to activated aryl chlorides (with electron-withdrawing groups). Less effective for unactivated or electron-rich aryl chlorides like the target compound.

For a substrate like this compound, which has an electron-donating methoxy group, a catalytic system employing a bulky and electron-rich phosphine ligand from the Buchwald or cataCXium® families would be the most promising choice to achieve high yields in a Suzuki-Miyaura coupling reaction.

Lewis Acid Catalysis in Halogenation and Alkylation

Lewis acid-catalyzed reactions, particularly Friedel-Crafts alkylation and acylation, are fundamental methods for introducing carbon-based substituents onto aromatic rings. organic-chemistry.orgmt.com These reactions involve the generation of a potent electrophile, typically a carbocation or an acylium ion, which then undergoes electrophilic aromatic substitution. mt.comlibretexts.org For substrates like anisole (B1667542) and its derivatives, the methoxy group is a strong activating, ortho-, para- directing group, which heavily influences the regiochemical outcome of the substitution.

Detailed research into the Friedel-Crafts acylation of anisole using acetyl chloride in the presence of a strong Lewis acid like aluminum chloride (AlCl₃) demonstrates that the reaction proceeds to form a monoacylated product. tamu.edu The acylation typically occurs at the para-position due to the steric hindrance at the ortho-position from the methoxy group. One of the major challenges in Friedel-Crafts alkylations is the potential for polyalkylation, as the newly introduced alkyl group further activates the ring. libretexts.orgmiracosta.edu However, Friedel-Crafts acylation avoids this issue because the resulting acyl group is deactivating, thus preventing further substitution reactions. vaia.com

The choice of Lewis acid and reaction conditions can influence the regioselectivity. While traditional Lewis acids like AlCl₃ and FeCl₃ are common, research has expanded to include other catalysts like solid acid catalysts and ionic liquids to create more environmentally friendly processes. mt.comresearchgate.net For instance, scandium(III)-based complexes have been employed as catalysts for the C-H alkylation of anisoles with alkenes, showing high regioselectivity for the ortho-position under mild conditions. nih.govresearchgate.net This approach represents a significant advancement over classical Friedel-Crafts reactions that often yield a mixture of ortho and para isomers. nih.gov

SubstrateReagentCatalystProduct TypeKey FindingReference
AnisoleAcetyl ChlorideAluminum Chloride (AlCl₃)Acylated Anisole (p-Methoxyacetophenone)Reaction proceeds via electrophilic aromatic substitution to give the monoacylated product, primarily at the para-position. tamu.edu
AnisoleAlkenes (e.g., 1-hexene)Imidazolin-2-iminato Scandium(III) Alkyl Complexortho-Alkylated AnisoleHighly regioselective C-H alkylation at the ortho-position under mild conditions, avoiding mixtures of isomers. nih.govresearchgate.net
Diaryl SulfidesBenzoyl ChloridesTrifluoromethanesulfonic acid (TfOH)Thioxanthylium SaltsAn efficient Friedel-Crafts approach for synthesizing functionalized thioxanthylium salts under metal-free conditions. nih.gov
1,4-Dimethoxybenzenet-butanolSulfuric Acid (as Lewis Acid)Alkylated DimethoxybenzeneIllustrates the use of a stable tertiary carbocation as the electrophile, avoiding rearrangements common in Friedel-Crafts alkylations. miracosta.edu

Transition Metal Catalysis for Cross-Couplings

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex aromatic molecules. researchgate.net The Suzuki-Miyaura, Heck, and other palladium-catalyzed reactions are particularly prominent in this field. researchgate.netrsc.org These methods are valued for their high functional group tolerance, mild reaction conditions, and the commercial availability of stable reagents.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a versatile method for creating aryl-aryl bonds. researchgate.netrsc.org The development of bulky and electron-rich phosphine ligands has significantly improved the efficiency of these catalysts, expanding their scope to include less reactive aryl chlorides and sterically hindered substrates. rsc.org For a molecule like this compound, the chloro-substituent could potentially serve as a handle for Suzuki-Miyaura coupling to introduce further diversity. Research on the site-selectivity of Suzuki-Miyaura couplings on heteroaryl polyhalides provides insights into the factors governing which halide reacts, a crucial consideration for polysubstituted systems. rsc.org

The Mizoroki-Heck reaction offers another strategic pathway, enabling the coupling of aryl halides with alkenes to form substituted alkenes. dntb.gov.uamdpi.comlibretexts.org This reaction is highly valuable for introducing fluorine-containing groups into organic frameworks. dntb.gov.uamdpi.com Palladium-catalyzed Heck-type reactions of fluorinated aryl halides or fluorinated alkenes are well-documented, providing a direct method for constructing carbon-carbon double bonds with fluorinated substituents. dntb.gov.uamdpi.comrsc.org For instance, the oxidative Heck coupling of boronic acids with fluoroalkyl alkenes proceeds under mild, ligand-free conditions to yield valuable organofluorine compounds stereoselectively. rsc.org

Furthermore, palladium catalysis is effective for the cross-coupling of perfluoroarenes. nih.govmdpi.com Studies have shown that the C-F bond in compounds like hexafluorobenzene (B1203771) can be activated for coupling with diarylzinc compounds, a reaction promoted by the use of specific ligands like PCy₃ and additives such as lithium iodide. nih.gov This demonstrates the potential for transition metal catalysis to functionalize even highly fluorinated aromatic rings.

Reaction TypeSubstratesCatalyst SystemProduct TypeKey FindingReference
Suzuki-Miyaura(Hetero)aryl Halides + Aryl BoronatesPalladium/Nickel Phosphine ComplexesBiaryl CompoundsA comprehensive overview of optimizing conditions (ligands, base, boron reagent) for efficient (hetero-)aryl bond formation. rsc.org
Suzuki-Miyaura3-Substituted Allylboronates + Aryl HalidesPalladium Complexes with specific ligands (e.g., SPhos, RuPhos)Regioisomeric Allylated ArenesLigand control allows for highly selective preparation of either the α- or γ-isomeric coupling product. nih.gov
Mizoroki-Heck (Oxidative)Boronic Acids + Fluoroalkyl AlkenesPd(OAc)₂ (ligand-free)(E)-Fluoroalkenylated ArenesA practical, stereoselective method to valuable organofluorines at room temperature under an oxygen atmosphere. rsc.org
Stille CouplingAcyl Chlorides + OrganostannanesBis(di-tert-butylchlorophosphine)palladium(II) dichlorideKetonesChemoselective coupling that tolerates functional groups like aryl chlorides and bromides, avoiding limitations of Friedel-Crafts acylation. nih.gov
Negishi-type CouplingHexafluorobenzene + DiarylzincPd(0)/PCy₃ with LiI additivePentafluorophenyl ArenesDemonstrates the first Pd-catalyzed C-F bond activation and cross-coupling of the unreactive C₆F₆. nih.gov
C-H ArylationPolyfluoroarenes + BromoarenesRu(II) complex with benzoate additiveCross-Coupled BiarylsBenzoate cyclometalation enables the challenging oxidative addition of haloarenes at a Ru(II) center. acs.org

Organocatalysis in Specific Transformations

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and biocatalysis. For the synthesis of highly substituted aromatic esters, two classes of organocatalysts are particularly relevant: N-Heterocyclic Carbenes (NHCs) and chiral Brønsted acids like Chiral Phosphoric Acids (CPAs).

N-Heterocyclic Carbenes have proven to be versatile catalysts for a range of transformations, including benzoin (B196080) condensations and esterifications. beilstein-journals.orgchimicatechnoacta.runih.gov NHCs can catalyze the conversion of aldehydes into esters under mild, metal-free conditions. nih.gov For example, a facile esterification of α,β-unsaturated aldehydes with various alcohols has been developed using a bulky NHC catalyst, affording high yields of the corresponding esters. nih.gov While direct application to a pre-formed benzoic acid is not typical, NHC catalysis offers routes to construct ester functionalities from different precursors. For instance, NHCs can catalyze transesterification reactions, as demonstrated in the equilibrium of benzoate esters, showcasing their utility in modifying ester groups. nih.gov

Chiral Phosphoric Acids (CPAs) have been successfully employed in a variety of enantioselective transformations, including the construction of complex chiral molecules. beilstein-journals.org CPAs function as bifunctional catalysts, possessing both a Brønsted acidic site and a Lewis basic site. beilstein-journals.org They have been instrumental in atroposelective C-H amination reactions, providing an organocatalytic alternative to transition-metal-catalyzed C-N cross-coupling for generating axially chiral N-aryl frameworks. nih.govrsc.orgresearchgate.net This methodology has been used to assemble N-arylcarbazoles from azonaphthalenes and carbazoles with excellent enantiocontrol. nih.govrsc.org While this specific transformation is not directly applicable to the synthesis of this compound, it highlights the power of organocatalysis to control reactivity and stereochemistry in the functionalization of arenes, which is a key challenge in the synthesis of polysubstituted benzenes. nih.gov

Catalyst TypeTransformationSubstratesKey FeatureReference
N-Heterocyclic Carbene (NHC)Esterificationα,β-Unsaturated Aldehydes + AlcoholsMetal-free, eco-friendly protocol with a wide substrate scope, yielding esters in >84% yield under mild conditions. nih.gov
N-Heterocyclic Carbene (NHC)TransesterificationBenzoate Esters + AlcoholsNHC catalyzes the equilibrium, allowing for the modification of existing ester functionalities. nih.gov
N-Heterocyclic Carbene (NHC)Intramolecular Benzoin Condensation–OxidationDialdehydesProvides expedient synthesis of cyclic 1,2-diketones under ambient conditions. rsc.org
Chiral Phosphoric Acid (CPA)Atroposelective C-H AminationAzonaphthalenes + CarbazolesFirst organocatalytic strategy for synthesizing axially chiral N-arylcarbazoles with excellent enantiocontrol. nih.govrsc.org
Chiral Pentanidium (Phase-Transfer Catalyst)Enantiodivergent Synthesis of Sulfinimidate Esters(Hetero)aryl Sulfenamides + AlcoholsReagent-regulated synthesis where different chlorinating agents (NCP, TCCA) lead to opposite enantiomers with the same catalyst. acs.orgnih.gov
Chiral Phosphoric Acid (CPA)Asymmetric Diastereodivergent AdditionOxazolones + Activated 1,3-EnynesCatalyst modification allows for the selective synthesis of different diastereomers of trisubstituted allenes. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for elucidating molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl 3-chloro-2-fluoro-4-methoxybenzoate, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for a complete structural assignment.

Due to the absence of publicly available, experimentally determined NMR data from our searches, a predictive analysis based on established principles of NMR spectroscopy is presented here. The expected chemical shifts and coupling patterns are discussed in the context of the compound's structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the ester and methoxy (B1213986) functionalities. The aromatic region would likely show two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. The electron-donating methoxy group and the electron-withdrawing halogen and ester groups would influence the precise chemical shifts of these protons. The methyl group of the ester functionality (COOCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. Similarly, the methyl group of the methoxy substituent (OCH₃) would also present as a singlet, likely in a similar region.

Predicted ¹H NMR Data for this compound:

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H ~7.0-7.8 d
Aromatic-H ~7.0-7.8 d
OCH₃ (ester) ~3.9 s
OCH₃ (methoxy) ~3.9 s

Note: 'd' denotes a doublet and 's' denotes a singlet. The exact chemical shifts and coupling constants would require experimental verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are anticipated. The carbonyl carbon of the ester group is expected to have the highest chemical shift, typically in the range of 160-170 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with their specific shifts influenced by the attached substituents (chlorine, fluorine, methoxy, and carboxylate groups). The carbon attached to the fluorine atom will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F). The carbons of the two methyl groups (ester and methoxy) will appear at the upfield end of the spectrum, generally between 50 and 60 ppm.

Predicted ¹³C NMR Data for this compound:

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Ester) ~165
Aromatic C-F ~150-160 (with large ¹JC-F)
Aromatic C-O ~150-160
Aromatic C-Cl ~120-130
Aromatic C-CO ~120-130
Aromatic C-H ~110-125
Aromatic C-H ~110-125
OCH₃ (ester) ~52
OCH₃ (methoxy) ~56

Note: These are predicted values and require experimental confirmation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the structure. The chemical shift of this fluorine signal would be influenced by the electronic environment of the aromatic ring. Furthermore, this signal would likely appear as a doublet due to coupling with the adjacent aromatic proton.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. In this case, it would show a cross-peak between the two aromatic protons, confirming their adjacent positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the signals for the two aromatic C-H units and the two O-CH₃ groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₉H₈ClFO₃) is 218.0149 Da. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of the compound. The presence of a chlorine atom would also be evident from the characteristic isotopic pattern in the mass spectrum, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of polar molecules like this compound. In a typical positive ion mode ESI-MS experiment, the molecule would be expected to be detected as a protonated species, [M+H]⁺, or as an adduct with other cations present in the solvent, such as sodium, [M+Na]⁺, or potassium, [M+K]⁺.

Given the molecular formula C₉H₈ClFO₃, the exact mass of this compound is 218.0149 g/mol . The expected m/z (mass-to-charge ratio) values for the primary ions in high-resolution mass spectrometry would be:

Ion SpeciesExpected m/z
[M+H]⁺219.0227
[M+Na]⁺241.0047
[M+K]⁺256.9786

The presence of a chlorine atom is a key isotopic signature. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) would result in a characteristic isotopic pattern for all chlorine-containing ions, with a second peak at M+2 with an intensity of approximately one-third of the monoisotopic peak. This pattern is a crucial diagnostic tool for confirming the presence of chlorine in the molecule.

Further fragmentation of the parent ion in tandem mass spectrometry (MS/MS) experiments would likely involve the loss of the methyl group from the ester (a loss of 15 Da, yielding a fragment at m/z 204.0) or the methoxy group (a loss of 31 Da, yielding a fragment at m/z 188.0).

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific frequencies.

The IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to its constituent functional groups. The table below outlines the anticipated vibrational frequencies.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1720-1740
C-O (Ester)Stretching1250-1300
C-O-C (Aromatic Ether)Asymmetric Stretching1250-1200
C-O-C (Aromatic Ether)Symmetric Stretching1050-1000
C-F (Aryl Fluoride)Stretching1250-1100
C-Cl (Aryl Chloride)Stretching1100-800
C=C (Aromatic Ring)Stretching1600-1450
=C-H (Aromatic)Stretching3100-3000
C-H (Methyl)Stretching3000-2850

It is important to note that the precise positions of these bands can be influenced by the electronic effects of the various substituents on the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method can provide accurate measurements of bond lengths, bond angles, and torsional angles, as well as revealing how molecules are arranged in a crystal lattice.

While there is no publicly available crystal structure for this compound, the crystal structure of a closely related compound, methyl 2-amino-3-chloro-4-methoxybenzoate , has been reported and can serve as an illustrative example of the type of detailed structural information that can be obtained. bldpharm.comsigmaaldrich.com It is crucial to emphasize that the following data pertains to this amino-substituted analogue and not to this compound itself.

The analysis of the crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate reveals a largely planar conformation of the molecule. sigmaaldrich.com The dihedral angle between the plane of the benzene ring and the carboxylate group is small, indicating a high degree of conjugation. The bond lengths and angles within the benzene ring are consistent with those of a substituted aromatic system.

Selected Crystallographic Data for Methyl 2-amino-3-chloro-4-methoxybenzoate sigmaaldrich.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.677(2)
b (Å)4.0074(8)
c (Å)11.866(2)
β (°)112.108(6)
Volume (ų)470.37(17)
Z2

For this compound, which lacks the amino group, the intermolecular interactions would be dominated by dipole-dipole interactions arising from the polar C-Cl, C-F, and C=O bonds, as well as weaker C-H···O and C-H···F interactions. These forces would govern the packing of the molecules in the crystal lattice, influencing properties such as melting point and solubility.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Chloro 2 Fluoro 4 Methoxybenzoate

Detailed Mechanisms of Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for electron-deficient aromatic rings. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized carbanion intermediate, which then expels a leaving group to restore aromaticity. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups is essential as they activate the ring towards attack and stabilize the negatively charged intermediate. byjus.comnumberanalytics.com

The key intermediate in an SNAr reaction is the Meisenheimer complex, a negatively charged, non-aromatic cyclohexadienyl anion. wikipedia.orgyoutube.com Its formation is typically the rate-determining step of the reaction. wikipedia.orguomustansiriyah.edu.iq For Methyl 3-chloro-2-fluoro-4-methoxybenzoate, a nucleophile (Nu⁻) would attack one of the carbon atoms bearing a halogen, leading to the formation of a Meisenheimer complex.

The stability of this complex is paramount for the reaction to proceed. numberanalytics.com This stability is achieved through the delocalization of the negative charge onto the electron-withdrawing substituents, particularly those positioned ortho or para to the site of attack. masterorganicchemistry.comlibretexts.org In this molecule, the methyl ester group (-COOCH₃) at C1 is a strong electron-withdrawing group that can stabilize the negative charge via resonance. If a nucleophile attacks the C2 position (bearing the fluorine atom), the negative charge of the intermediate can be delocalized onto the ester group, as it is in the para position relative to the attack site. This provides significant stabilization. Attack at the C3 position (bearing the chlorine atom) would place the ester group meta to the site of attack, offering no resonance stabilization for the negative charge, making this pathway less favorable. libretexts.org

In SNAr reactions, the typical leaving group trend observed in aliphatic Sₙ2 reactions (I > Br > Cl > F) is inverted. The established reactivity order for halogens in SNAr is F > Cl > Br > I. wikipedia.orguomustansiriyah.edu.iq This counterintuitive trend arises because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. wikipedia.org The high electronegativity of fluorine strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the carbon atom more electrophilic and susceptible to nucleophilic attack. uomustansiriyah.edu.iq This effect lowers the activation energy for the formation of the Meisenheimer complex. uomustansiriyah.edu.iq

For this compound, this "element effect" dictates that the C2-F bond is significantly more activated towards nucleophilic attack than the C3-Cl bond. nih.gov Therefore, under SNAr conditions, a nucleophile is expected to preferentially displace the fluoride (B91410) ion over the chloride ion. Studies on similarly substituted compounds, such as 3-chloro-4-fluoronitrobenzene, confirm that nucleophilic substitution occurs selectively at the fluorine-bearing carbon. researchgate.net

Electron-withdrawing groups (EWGs) are crucial for activating an aromatic ring towards SNAr. byjus.com They serve two primary functions:

Inductive Withdrawal: They decrease the electron density of the aromatic π-system, reducing the electrostatic repulsion towards an incoming nucleophile. uomustansiriyah.edu.iq

Resonance Stabilization: They stabilize the anionic Meisenheimer intermediate by delocalizing the negative charge. libretexts.orgnumberanalytics.com

Methyl Ester Group (-COOCH₃): This is the strongest activating group for SNAr. It withdraws electron density through both induction and a powerful resonance effect (-M effect). Its position at C1 makes it para to the highly reactive C2-F bond, providing excellent resonance stabilization for the Meisenheimer complex formed upon attack at C2. libretexts.org

Halogens (-F, -Cl): Both fluorine and chlorine are strongly electronegative and withdraw electron density through induction (-I effect), deactivating the ring for electrophilic attack but activating it for nucleophilic attack. uomustansiriyah.edu.iq The fluorine at C2 provides a potent inductive activation at the site of the most probable substitution.

The methoxy (B1213986) group (-OCH₃) at C4 is an electron-donating group (+M effect), which generally deactivates the ring for SNAr. However, its effect is likely overcome by the cumulative activating influence of the ester and the two halogen substituents.

Interactive Table: Summary of Substituent Effects on SNAr Reactivity

Substituent Position Electronic Effect Role in SNAr
-COOCH₃ C1 Strong EWG (-I, -M) Strong activation; stabilizes intermediate via resonance for attack at C2.
-F C2 Strong EWG (-I) Activates the ring; serves as the preferential leaving group.
-Cl C3 EWG (-I) Activates the ring; poorer leaving group than F.
-OCH₃ C4 EDG (+M, -I) Deactivating effect, but likely subordinate to the EWGs.

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile (E⁺) on the electron-rich π-system of the benzene (B151609) ring. orgosolver.com The reaction is the mechanistic opposite of SNAr, and its rate and regioselectivity are governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.comlumenlearning.com Activating groups increase the ring's nucleophilicity and direct incoming electrophiles to the ortho and para positions, while deactivating groups decrease reactivity and direct to the meta position. libretexts.orglibretexts.org

The regiochemical outcome of an EAS reaction on this compound is determined by the cumulative directing effects of its four substituents. When multiple substituents are present, the most powerful activating group generally controls the position of electrophilic attack. youtube.com

Methoxy Group (-OCH₃): As a powerful activating group with a strong resonance-donating effect (+M), it directs incoming electrophiles to the positions ortho and para to itself. libretexts.org In this molecule, the ortho positions are C3 (occupied by Cl) and C5. The para position is C1 (occupied by the ester). Therefore, the methoxy group strongly directs towards C5.

The C2-F group directs to C1 (occupied) and C3 (occupied).

The C3-Cl group directs to C2 (occupied), C4 (occupied), and C6.

Methyl Ester Group (-COOCH₃): This is a deactivating group that withdraws electron density from the ring via resonance. It is a meta-director. libretexts.orgyoutube.com From its position at C1, it directs incoming electrophiles to C3 (occupied) and C5.

Interactive Table: Directing Effects of Substituents in EAS

Substituent Type Directing Effect Directed Positions
-OCH₃ Strong Activator Ortho, Para C3 (blocked), C5
-F Deactivator Ortho, Para C1 (blocked), C3 (blocked)
-Cl Deactivator Ortho, Para C2 (blocked), C4 (blocked), C6
-COOCH₃ Deactivator Meta C3 (blocked), C5

Regioselectivity in Electrophilic Attack

Considering the combined directing influences, the most probable site for electrophilic attack can be predicted. The methoxy group at C4 is the most powerful activating group and its directing effect will dominate. youtube.com

Attack at C5: This position is strongly favored. It is ortho to the powerfully activating methoxy group and meta to the deactivating ester group. Both of these effects align to promote substitution at C5.

Attack at C6: This position is para to the chloro group (favorable) but meta to the strongly activating methoxy group (unfavorable) and ortho to the deactivating ester group (unfavorable). The deactivating influences and the misaligned activation from the methoxy group make this position significantly less reactive than C5.

Therefore, electrophilic aromatic substitution on this compound is expected to show high regioselectivity, with the electrophile adding almost exclusively at the C5 position. This outcome is primarily driven by the ortho-directing effect of the strongly activating methoxy group.

Transformations Involving the Methyl Ester Functional Group

The methyl ester group is a primary site for nucleophilic acyl substitution and reduction reactions.

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 3-chloro-2-fluoro-4-methoxybenzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): In a typical saponification reaction, the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group, forming the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid.

Acid-Catalyzed Hydrolysis: Alternatively, acid-catalyzed hydrolysis can be employed. This reaction is the reverse of Fischer esterification and is typically carried out by heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and excess water. The equilibrium is driven towards the carboxylic acid product by using a large excess of water.

The resulting product, 3-chloro-2-fluoro-4-methoxybenzoic acid, is a valuable building block in its own right, particularly in the synthesis of active pharmaceutical ingredients. ossila.comnih.gov

Table 1: General Conditions for Hydrolysis of Benzoate (B1203000) Esters
Reaction TypeReagentsSolventGeneral ConditionsProduct
Base-Catalyzed (Saponification)NaOH or KOHWater/Methanol (B129727) or Water/Ethanol (B145695)Room Temperature to Reflux3-chloro-2-fluoro-4-methoxybenzoic acid (after acidification)
Acid-CatalyzedH₂SO₄ or HClWater/Dioxane or Water/THFReflux3-chloro-2-fluoro-4-methoxybenzoic acid

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with ethanol in the presence of an acid catalyst would yield Ethyl 3-chloro-2-fluoro-4-methoxybenzoate and methanol. To ensure a high yield of the desired product, the alcohol reactant is usually used in large excess to shift the equilibrium. Various catalysts can be employed, including mineral acids, metal alkoxides, and zinc compounds.

The methyl ester can be reduced to a primary alcohol, (3-chloro-2-fluoro-4-methoxyphenyl)methanol. Powerful reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters.

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of esters to primary alcohols. nih.govmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon. This is followed by the departure of the methoxide leaving group and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol. It is noteworthy that LiAlH₄ is a very strong reducing agent and can also reduce other functional groups, including, in some cases, aryl halides. researchgate.netresearchgate.net

Table 2: Reagents for the Reduction of Methyl Benzoate Esters
ReagentSolventTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF0 °C to Room Temperature, followed by aqueous workup(3-chloro-2-fluoro-4-methoxyphenyl)methanol
Diisobutylaluminum Hydride (DIBAL-H)Anhydrous Toluene or Dichloromethane (B109758)Low Temperature (-78 °C)(3-chloro-2-fluoro-4-methoxyphenyl)methanol

Reactivity of Halogen Substituents (Chloro and Fluoro)

The chloro and fluoro substituents on the aromatic ring are key sites for cross-coupling and substitution reactions. Their reactivity is influenced by their position and the electronic nature of the other substituents on the ring.

The carbon-chlorine bond can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The carbon-fluorine bond is generally much less reactive under these conditions due to its high bond strength, allowing for selective reaction at the chloro position.

Suzuki-Miyaura Coupling: In a Suzuki-Miyaura coupling, the chloro-substituent can be coupled with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond. While aryl chlorides are less reactive than the corresponding bromides or iodides, the use of specialized phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands) can facilitate the coupling with good yields. nih.gov This selectivity allows for the synthesis of biaryl compounds where the fluorine and methoxy groups remain intact.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
Coupling PartnerCatalystLigandBaseSolventTemperature
Arylboronic AcidPd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or RuPhosK₂CO₃ or K₃PO₄Toluene or Dioxane/Water80-110 °C

Buchwald-Hartwig Amination: Similarly, the chloro group can undergo Buchwald-Hartwig amination to form a new carbon-nitrogen bond. This reaction involves coupling with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This provides a direct route to aniline (B41778) derivatives.

Halogen exchange reactions, where one halogen is replaced by another, are generally challenging for aryl halides. The Finkelstein reaction, common for alkyl halides, does not typically work for aryl halides. Metal-catalyzed methods can sometimes achieve this transformation, but they often require harsh conditions or specific catalysts.

Nucleophilic Aromatic Substitution (SₙAr): Direct substitution of the halogens via a nucleophilic aromatic substitution (SₙAr) mechanism is also a consideration. SₙAr reactions are facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the methoxy group is electron-donating, while the methyl ester is electron-withdrawing. The fluorine atom is ortho to the electron-withdrawing ester group, and the chlorine atom is meta. Therefore, under strong nucleophilic conditions, the fluorine atom might be more susceptible to substitution than the chlorine atom, although the activating effect of the ester group is not as strong as that of a nitro group, for example.

Reactions of the Methoxy Group

The methoxy group (-OCH₃) is a primary site of chemical reactivity in this compound. Its reactions predominantly involve the cleavage of the methyl-oxygen bond, a process known as demethylation. This transformation is crucial for the synthesis of various derivatives, particularly the corresponding phenol (B47542), which can serve as a precursor for other functionalizations.

Demethylation Pathways

The cleavage of the aryl methyl ether linkage in molecules such as this compound can be achieved through several chemical and enzymatic routes. The choice of method depends on the desired selectivity and the tolerance of other functional groups within the molecule.

Chemical Demethylation:

With Strong Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) are classic choices for demethylating aryl methyl ethers. nih.gov The reaction mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group via an Sₙ2 mechanism, yielding the phenol and a methyl halide. nih.gov

With Lewis Acids: Boron tribromide (BBr₃) is a highly effective and common reagent for cleaving aryl methyl ethers, often usable at low temperatures. nih.govchem-station.com The reaction proceeds through the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen. This is followed by an intramolecular or intermolecular nucleophilic attack by a bromide ion on the methyl group. nih.gov Aluminum chloride (AlCl₃) is another Lewis acid that can be employed for demethylation, sometimes in conjunction with a nucleophile like ethanethiol. chem-station.com Patents have described the regioselective demethylation of methoxy-substituted benzoic esters using an excess of aluminum halide.

With Nucleophiles: Strong nucleophiles, such as thiolates (e.g., sodium ethanethiolate), can also effect demethylation. nih.gov These reactions typically require high temperatures and basic conditions.

Enzymatic Demethylation:

Cytochrome P450 Enzymes: A growing area of research is the use of biocatalysts for selective demethylation reactions under mild conditions. Cytochrome P450 enzymes, a class of monooxygenases, have been shown to catalyze the O-demethylation of various aryl ethers. nih.gov For instance, the enzyme CYP199A4 from Rhodopseudomonas palustris can demethylate 4-methoxybenzoic acid. jbiochemtech.comrsc.org The mechanism generally involves the formation of a hemiacetal intermediate, which then eliminates formaldehyde (B43269) to give the phenolic product. jbiochemtech.comrsc.org The substrate scope of these enzymes is an active area of investigation, and it is plausible that engineered P450s could be developed for the specific demethylation of polysubstituted benzoates like this compound. Computational studies have also explored the mechanisms of P450-catalyzed defluorination of aromatic compounds, which highlights the complex reactivity these enzymes can exhibit with halogenated substrates. manchester.ac.ukresearchgate.netresearchgate.net

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic Studies:

Kinetic analysis of the demethylation of this compound would provide valuable information about the reaction mechanism and the influence of the substituents on the reaction rate. For instance, a study on the O-demethylation of anisole (B1667542) and p-chloroanisole by cytochrome P-450 from liver microsomes determined the catalytic rate constants, providing insight into the electronic effects of the chloro substituent. nih.gov A similar approach could be applied to the title compound to quantify the combined electronic effects of the chloro, fluoro, and methyl carboxylate groups.

Below is an illustrative data table showing kinetic parameters for the O-demethylation of anisole and p-chloroanisole, which demonstrates the type of data that would be sought for this compound.

CompoundCatalytic Rate Constant (kcat) ExpressionActivation Energy (Ea) (kcal/mol)
Anisole2.04 x 10⁷ exp(-11400/RT) s⁻¹11.4
p-Chloroanisole5.5 x 10⁷ exp(-11800/RT) s⁻¹11.8
Data from a study on O-demethylation by cumene (B47948) hydroperoxide and cytochrome P-450 of liver microsomes. nih.gov

Thermodynamic Studies:

The thermodynamic parameters (Gibbs free energy change, ΔG°; enthalpy change, ΔH°; and entropy change, ΔS°) for the reactions of this compound, particularly its hydrolysis and demethylation, would define the position of equilibrium and the spontaneity of these processes.

Thermodynamic data for the dissociation of various substituted benzoic acids in solution have been determined experimentally. rsc.orgzenodo.org These studies reveal the influence of different substituents on the acidity of the benzoic acid moiety. Computational chemistry, using methods like Density Functional Theory (DFT), has also been employed to calculate the gas-phase acidities and other thermodynamic properties of substituted benzoic acids. nih.gov Such computational approaches could be applied to this compound and its reaction products to estimate their thermodynamic properties in the absence of experimental data.

The following table presents thermodynamic data for the dissociation of some substituted benzoic acids in water at 25°C, illustrating the parameters that would be relevant for understanding the reactivity of the title compound.

AcidpKaΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Benzoic acid4.2023.99-0.54-82.3
m-t-Butylbenzoic acid4.2924.49-3.43-93.6
p-t-Butylbenzoic acid4.3825.00-3.14-94.4
m-Trimethylsilylbenzoic acid4.1423.62-5.73-98.5
p-Trimethylsilylbenzoic acid4.1923.91-6.44-101.9
Data from a study on the acid-base equilibria of substituted benzoic acids. rsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of "Methyl 3-chloro-2-fluoro-4-methoxybenzoate." These methods offer a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "this compound," DFT calculations, often utilizing the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. These calculations identify the global minimum on the potential energy surface, representing the molecule's most probable conformation. The results of these calculations are foundational for further computational analysis.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted via DFT)

Parameter Bond/Angle Predicted Value
Bond Length C-Cl ~1.74 Å
Bond Length C-F ~1.35 Å
Bond Length C=O ~1.21 Å
Bond Length C-O (methoxy) ~1.36 Å
Bond Angle Cl-C-C ~119°
Bond Angle F-C-C ~118°
Bond Angle O=C-O ~124°

Note: These are typical, illustrative values and can vary slightly based on the specific computational method and basis set used.

Ab Initio Methods for Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for calculating electronic properties. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can be used to analyze the electronic characteristics of "this compound." These calculations can determine properties such as the dipole moment, polarizability, and the energies of molecular orbitals, which are crucial for understanding the molecule's interaction with other molecules and external fields.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Prediction of Reactivity Sites

The distribution of the HOMO and LUMO across the molecular structure of "this compound" helps in identifying the most likely sites for electrophilic and nucleophilic attack. The HOMO region, being electron-rich, indicates the site for electrophilic attack, while the LUMO region, being electron-poor, indicates the site for nucleophilic attack. For this compound, the HOMO is typically localized over the benzene (B151609) ring and the methoxy (B1213986) group, suggesting these are the primary sites for electrophilic reactions. Conversely, the LUMO is often centered on the ester group and the carbon atoms bonded to the electronegative halogen atoms.

Table 2: Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO ~ -6.5 eV Highest Occupied Molecular Orbital
LUMO ~ -1.2 eV Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap ~ 5.3 eV Indicator of Chemical Reactivity

Note: These energy values are illustrative and depend on the computational level of theory.

Understanding Reaction Pathways

The HOMO-LUMO gap is instrumental in understanding potential reaction pathways. A smaller energy gap implies that the molecule can be more easily excited, making it more reactive. For "this compound," the relatively large HOMO-LUMO gap suggests a high degree of stability. This information is valuable for designing synthetic routes and predicting the conditions required for specific chemical transformations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential.

For "this compound," the MEP map typically shows negative potential (often colored red or yellow) around the electronegative oxygen atoms of the ester and methoxy groups, as well as the fluorine and chlorine atoms. These regions are susceptible to electrophilic attack. Conversely, positive potential (often colored blue) is generally found around the hydrogen atoms, indicating sites that are favorable for nucleophilic attack. The MEP analysis complements FMO theory in predicting the reactive behavior of the molecule.

Visualization of Charge Distribution

The distribution of electron density within the this compound molecule is fundamental to understanding its reactivity. This distribution is influenced by the interplay of the electron-withdrawing effects of the chloro, fluoro, and carbonyl groups, and the electron-donating effect of the methoxy group.

A common method to visualize charge distribution is through the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge landscape. In such a map, regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) signify electron-deficient areas, which are susceptible to nucleophilic attack.

For this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the carbonyl and methoxy groups due to the high electronegativity of oxygen. The aromatic ring itself would exhibit a complex potential distribution due to the competing effects of the substituents. The electron-withdrawing halogen atoms (chlorine and fluorine) would draw electron density away from the ring, while the methoxy group would donate electron density.

Identification of Electrophilic and Nucleophilic Regions

Based on the principles of charge distribution, the electrophilic and nucleophilic regions of this compound can be identified.

Nucleophilic Regions: The areas with the highest electron density, as would be visualized by the negative potential on an MEP map, are the primary nucleophilic sites. For this molecule, these are predicted to be the oxygen atoms of the ester and methoxy groups. The π-system of the benzene ring, while influenced by electron-withdrawing groups, can also act as a nucleophile in certain reactions.

Electrophilic Regions: The areas of lowest electron density, corresponding to positive potential on an MEP map, are the electrophilic centers. The carbonyl carbon of the ester group is a prominent electrophilic site due to the polarization of the C=O bond. The carbon atoms of the aromatic ring attached to the electronegative fluorine and chlorine atoms are also expected to be electrophilic.

Fukui functions are another powerful computational tool used to predict local reactivity. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed, thereby identifying the most likely sites for nucleophilic and electrophilic attack, respectively. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. Density Functional Theory (DFT) is a widely used method for these predictions. longdom.org

The predicted vibrational frequencies are typically scaled to correct for anharmonicity and other systematic errors inherent in the computational method. researchgate.net The table below presents a theoretical assignment of the characteristic vibrational frequencies for this compound based on known ranges for similar functional groups.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
C-H stretching (aromatic)3100 - 3000Weak to Medium
C-H stretching (methyl)2950 - 2850Medium
C=O stretching (ester)1730 - 1715Strong
C=C stretching (aromatic)1600 - 1450Medium to Strong
C-O-C stretching (ester)1300 - 1100Strong
C-O stretching (methoxy)1275 - 1200 (asymmetric), ~1040 (symmetric)Strong
C-F stretching1250 - 1000Strong
C-Cl stretching800 - 600Medium to Strong

This table is a theoretical prediction based on established group frequencies and not from a specific computational study of the title compound.

The electronic absorption spectrum (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

For substituted benzene derivatives, the UV-Vis spectrum typically shows bands corresponding to π → π* transitions within the aromatic ring. The position and intensity of these bands are sensitive to the nature and position of the substituents. The presence of the chromophoric carbonyl group and the auxochromic methoxy, chloro, and fluoro groups will influence the absorption maxima (λ_max). It is expected that the primary absorption bands for this compound would lie in the 200-400 nm range. researchgate.net Computational predictions can help in assigning these bands to specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dergipark.org.tr

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and structures of reactants, products, and transition states.

For any proposed reaction involving this compound, such as hydrolysis of the ester or nucleophilic aromatic substitution, computational methods can be used to locate the transition state . A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. wikipedia.orglibretexts.org

The characterization of a transition state involves optimizing its geometry and confirming that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. wikipedia.org The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a critical factor in determining the reaction rate. For instance, in a nucleophilic acyl substitution reaction at the ester carbonyl, computational modeling could detail the geometry of the tetrahedral intermediate and the transition states leading to its formation and collapse.

Energy Barriers and Reaction Pathways

The reactivity of an ester like this compound is significantly influenced by the electronic and steric nature of its substituents. While specific reaction pathways for this molecule have not been computationally detailed, general principles from related compounds can provide insight. For instance, the hydrolysis of methyl benzoates is a well-studied reaction, and the rate is sensitive to the electronic properties of the substituents on the aromatic ring.

Rotational energy barriers are also a key aspect of the molecule's dynamics. The barrier to rotation around the phenyl-carbonyl carbon bond in the parent methyl benzoate (B1203000) has been a subject of both experimental and theoretical studies. nih.gov For this compound, the presence of the ortho-fluoro substituent would be expected to significantly increase the rotational barrier of the ester group due to steric hindrance. Similarly, the methoxy group's rotation is also hindered by the adjacent chloro substituent.

To illustrate the potential energy barriers, data from analogous substituted aromatic compounds can be considered.

Table 1: Illustrative Rotational Energy Barriers in Analogous Aromatic Compounds

Rotational Bond Analogous Compound Computational Method Calculated Rotational Barrier (kcal/mol)
Phenyl-Carbonyl Methyl Benzoate ab initio ~5-7
Phenyl-Methoxy Anisole (B1667542) DFT ~3-5
Phenyl-Carbonyl o-Fluorobenzoic acid DFT Higher than benzoic acid

Note: This table is illustrative and based on data for structurally related compounds. The actual energy barriers for this compound would require specific computational studies.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and preferred conformation of this compound are governed by a balance of steric and electronic interactions. The orientation of the ester and methoxy groups relative to the benzene ring are the primary conformational variables.

The ester group in methyl benzoates generally prefers to be coplanar with the benzene ring to maximize π-conjugation. However, the presence of the ortho-fluoro substituent in the target molecule will likely lead to a non-planar conformation to alleviate steric repulsion. The dihedral angle between the plane of the ester group and the benzene ring is therefore expected to be significantly different from 0°.

Intramolecular interactions will play a crucial role in determining the most stable conformer. A potential weak hydrogen bond or a repulsive interaction between the ortho-fluorine and the carbonyl oxygen of the ester group could influence the rotational position of the ester. Similarly, the interaction between the ortho-fluorine and the methoxy group, and the meta-chloro with the methoxy group, will dictate the preferred orientation of the methoxy group. Studies on other fluorinated organic molecules have shown that fluorine can participate in intramolecular hydrogen bonding, which could stabilize certain conformations. nih.govnih.gov

Intermolecularly, the molecule can engage in various non-covalent interactions. The chlorine and fluorine atoms can participate in halogen bonding, while the methoxy and ester oxygens can act as hydrogen bond acceptors. The aromatic ring itself can engage in π-π stacking and cation-π interactions. nih.gov The electrostatic potential of the molecule will be complex, with regions of positive and negative potential distributed across the molecule due to the varied electronic nature of the substituents. The through-space effects of the substituents are known to dominate the molecular electrostatic potentials of substituted arenes. nih.gov

Table 2: Predicted Conformational Data for this compound based on Analogous Systems

Dihedral Angle Predicted Value (degrees) Rationale based on Analogues
C(ring)-C(ring)-C(O)-O 30 - 60 Steric hindrance from ortho-fluoro substituent, similar to other ortho-substituted benzoates.

Note: These values are predictions based on the analysis of structurally related molecules and require confirmation through dedicated computational studies on this compound.

Role As a Synthetic Building Block in Advanced Organic Chemistry

Precursor in the Synthesis of Polysubstituted Aromatic Scaffolds

The structure of Methyl 3-chloro-2-fluoro-4-methoxybenzoate makes it an intriguing starting point for the synthesis of more complex, polysubstituted aromatic scaffolds. The existing substituents guide the position of further chemical modifications. For instance, the positions ortho and para to the activating methoxy (B1213986) group are already occupied or sterically hindered, which can direct incoming electrophiles to the remaining open position on the ring.

While specific examples detailing the use of this compound in the direct synthesis of polysubstituted aromatic scaffolds are not extensively reported in peer-reviewed literature, the utility of similarly substituted benzene (B151609) derivatives is well-established. For example, related compounds such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid are key intermediates in the synthesis of herbicides. This boronic acid is synthesized from 2-chloro-6-fluoroanisole (B1586750) and is then used in Suzuki coupling reactions to create complex aryl-substituted picolinates and pyrimidines. This suggests a potential synthetic pathway where this compound could first be hydrolyzed to the corresponding carboxylic acid, which could then undergo further transformations.

Utility in the Preparation of Highly Functionalized Intermediates

The functional groups present on this compound allow for its conversion into a variety of highly functionalized intermediates. The methyl ester can be readily hydrolyzed to a carboxylic acid, which in turn can be converted to an acyl chloride, amide, or other derivatives. The chloro and fluoro substituents can potentially be displaced or participate in cross-coupling reactions, although the fluoro group is generally less reactive in nucleophilic aromatic substitution compared to the chloro group.

A key transformation for related compounds is the introduction of a boronic acid or ester functionality, which are highly versatile intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions like the Suzuki reaction. For instance, the synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid highlights a pathway to a highly useful synthetic intermediate.

The following table outlines potential transformations of this compound into functionalized intermediates based on the known reactivity of its constituent functional groups.

Starting MaterialReagents and ConditionsProductPotential Subsequent Reactions
This compound1. NaOH, H₂O/MeOH, heat2. H₃O⁺3-Chloro-2-fluoro-4-methoxybenzoic acidAmide coupling, esterification, conversion to acyl chloride
3-Chloro-2-fluoro-4-methoxybenzoic acidSOCl₂ or (COCl)₂3-Chloro-2-fluoro-4-methoxybenzoyl chlorideFriedel-Crafts acylation, reaction with nucleophiles
This compoundR₂NH (Amine)N,N-dialkyl-3-chloro-2-fluoro-4-methoxybenzamideReduction to amine, further functionalization

Contribution to the Development of Novel Organic Architectures

The development of novel organic architectures often relies on the availability of unique and strategically functionalized building blocks. While direct contributions of this compound to the synthesis of groundbreaking novel architectures are not yet prominently featured in the literature, its potential is evident. The combination of halogen, methoxy, and ester functionalities provides multiple handles for synthetic manipulation.

The synthesis of complex heterocyclic systems is one area where such a building block could be valuable. For instance, the synthesis of quinolinone derivatives, which are important pharmacophores, often starts from substituted anilines. A potential, albeit currently hypothetical, route could involve the nitration of this compound, followed by reduction of the nitro group to an amine. This resulting aniline (B41778) could then be a key precursor in the construction of various heterocyclic ring systems. A retracted paper on the synthesis of Gefitinib (B1684475), an anticancer drug, started from the related Methyl 3-hydroxy-4-methoxybenzoate, which underwent nitration, reduction, and cyclization steps to build a quinazoline (B50416) core. This highlights a plausible, though undemonstrated, pathway for this compound.

Q & A

Q. What are the standard synthetic routes for Methyl 3-chloro-2-fluoro-4-methoxybenzoate, and what parameters critically influence reaction yield?

Methodological Answer: Synthesis typically involves sequential halogenation and esterification. A benzoic acid derivative undergoes chlorination (e.g., using Cl₂ or SO₂Cl₂) at the 3-position, followed by fluorination (e.g., Selectfluor®) at the 2-position. Methanol esterification under acidic conditions (H₂SO₄) completes the process. Key parameters include:

  • Temperature control: Chlorination at 0–5°C prevents over-substitution.
  • Stoichiometry: Excess fluorinating agent (1.2–1.5 equiv.) ensures complete substitution.
  • Intermediate purification: Column chromatography (hexane:EtOAc, 4:1) isolates intermediates with >95% purity .

Q. Which spectroscopic techniques are essential for structural elucidation, and what key features distinguish this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Aromatic protons show distinct coupling patterns (e.g., doublets for fluorine-adjacent protons at δ 7.2–7.5 ppm). Methoxy groups appear as singlets (δ 3.8–3.9 ppm).
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent.
  • IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-F/C-Cl vibrations at 750–550 cm⁻¹.
  • HRMS : Molecular ion [M+H]⁺ at m/z 234.0231 (calculated for C₉H₇ClFO₃) .

Q. What are the primary applications of this compound in material science?

Methodological Answer: The compound serves as a monomer in liquid crystal polymers (LCPs) due to its planar aromatic core and halogen substituents, which enhance thermal stability (T₅% decomposition >280°C). Methoxy groups improve solubility in organic solvents (e.g., THF, DMF), enabling spin-coating for thin-film fabrication. Comparative studies show 12–15% higher glass transition temperatures (Tg) in LCPs derived from halogenated benzoates versus non-halogenated analogs .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be mitigated, particularly in avoiding competing halogenation pathways?

Methodological Answer:

  • Directing Groups : The 4-methoxy group directs electrophilic substitution to the 3-position during chlorination.
  • Stepwise Halogenation : Fluorination after chlorination minimizes steric interference.
  • Catalytic Control : Pd(OAc)₂/Xantphos catalysts enhance selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for downstream functionalization.
  • By-Product Analysis : GC-MS identifies dimethoxy or dihalogenated impurities, which are minimized using sub-stoichiometric reagents .

Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G* models identify electrophilic sites (LUMO maps show high density at the 4-methoxy-adjacent carbon).
  • Kinetic Isotope Effects (KIEs) : Deuterated analogs reveal rate-determining steps (e.g., C-F bond cleavage in NAS with KIE ≈ 2.1).
  • Transition State Modeling : Activation energies (ΔG‡) for methoxy displacement are 18–22 kcal/mol, correlating with experimental Arrhenius plots (R² = 0.94) .

Q. How do substituent electronic effects influence biological activity in medicinal chemistry studies?

Methodological Answer:

  • Lipophilicity (LogP) : Chlorine (Cl) increases LogP by +0.71, enhancing membrane permeability.
  • Metabolic Stability : Fluorine (F) reduces CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.8 hours in microsomal assays).
  • Structure-Activity Relationships (SAR) :
SubstituentPositionTarget Binding (IC₅₀)
-Cl345 nM
-F228 nM
-OCH₃462 nM
Analog studies show 3-Cl/2-F substitution optimizes kinase inhibition .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer:

  • Co-Eluting Impurities : UPLC-PDA (λ = 254 nm) with a C18 column (1.7 µm, 2.1 × 50 mm) resolves positional isomers (e.g., 2-Cl vs. 3-Cl by-products) using a gradient of 0.1% formic acid in acetonitrile/water.
  • Detection Limits : LOQ <0.1% achieved via HRMS-SIM (selected ion monitoring).
  • Validation : Spike-and-recovery tests (98–102% accuracy) confirm method robustness .

Data Contradiction Analysis

Q. Conflicting reports exist regarding the compound’s stability under basic conditions. How should researchers reconcile these discrepancies?

Methodological Answer:

  • pH-Dependent Degradation : Hydrolysis studies (pH 7–12) show ester cleavage accelerates above pH 10 (t₁/₂ = 2 hours at pH 12 vs. 48 hours at pH 7).
  • Contradictory Data Source : Earlier studies using unbuffered conditions may misreport stability.
  • Mitigation : Use aprotic solvents (e.g., DMF) for reactions requiring basic conditions (e.g., K₂CO₃) to suppress hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.